N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-17-7-8-23(31-2)21(13-17)27-25(30)24(29)26-14-22(20-10-12-32-16-20)28-11-9-18-5-3-4-6-19(18)15-28/h3-8,10,12-13,16,22H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBCPGPKPUGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be broken down into distinct functional groups that contribute to its biological activity:
- Aromatic Rings : The presence of methoxy and methyl groups on the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
- Tetrahydroisoquinoline Moiety : Known for its role in various biological activities, this structure may influence neurotransmitter modulation.
- Thiophene Ring : This heterocyclic component is often associated with various pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Pharmacological Effects
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antidepressant Effects : Tetrahydroisoquinoline derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.
- Analgesic Properties : Some studies suggest that compounds containing thiophene rings can exhibit pain-relieving effects through opioid receptor modulation.
The proposed mechanisms of action for this compound include:
- Receptor Binding : Potential binding to serotonin and dopamine receptors may lead to enhanced mood and reduced anxiety.
- Inhibition of Enzymatic Activity : Certain derivatives have shown the ability to inhibit enzymes involved in neurotransmitter breakdown, thereby increasing their availability in the synaptic cleft.
Case Studies
- Study on Antidepressant Activity :
- Analgesic Study :
Comparative Analysis with Related Compounds
To better understand the biological activity of N-(2-methoxy-5-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure Characteristics | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Tetrahydroisoquinoline + Methoxy Group | Antidepressant, Analgesic | Smith et al., 2020 |
| Compound B | Thiophene + Aliphatic Chain | Anti-inflammatory | Johnson et al., 2019 |
| Compound C | Simple Phenyl Derivative | Mild Analgesic | Lee et al., 2021 |
Comparison with Similar Compounds
Structural Analogues and Pharmacophore Diversity
The compound’s ethanediamide linker distinguishes it from common amide-based drugs, such as thiazolidinediones (e.g., rosiglitazone), which utilize a dioxothiazolidinone core for PPAR-γ activation . Unlike rosiglitazone derivatives, the tetrahydroisoquinoline and thiophene moieties in this molecule may enhance blood-brain barrier penetration or modulate monoamine receptors, as seen in tetrahydroisoquinoline-based antipsychotics .
Table 1: Structural and Functional Comparison
| Compound Class | Core Structure | Key Substituents | Known Activity |
|---|---|---|---|
| Target Compound | Ethanediamide linker | 2-Methoxy-5-methylphenyl, thiophene | Hypothesized kinase inhibition |
| Thiazolidinediones (e.g., 3c) | Dioxothiazolidinone | 4-Nitro phenyl, methoxy | Hypoglycemic (PPAR-γ activation) |
| Tetrahydroisoquinoline Alkaloids | Isoquinoline ring | Variable alkyl/aryl groups | Dopamine receptor modulation |
Computational and Physicochemical Properties
The methoxy and methyl groups on the phenyl ring likely improve solubility compared to purely hydrophobic analogs, as observed in substituted benzamide derivatives .
Table 2: Predicted Physicochemical Properties
Pharmacological and Toxicity Profile
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. A common strategy includes:
- Step 1 : Formation of the tetrahydroisoquinoline-thiophene ethyl backbone via nucleophilic substitution or reductive amination. For example, coupling 1,2,3,4-tetrahydroisoquinoline with thiophene-3-yl ethyl bromide under inert atmosphere (N₂/Ar) .
- Step 2 : Introduction of the methoxy-methylphenyl group via amidation. React the intermediate with 2-methoxy-5-methylbenzoic acid chloride in dichloromethane (DCM) at 0–5°C to prevent side reactions .
- Optimization : Use polar aprotic solvents (e.g., DMF) for amide bond formation, and monitor progress via TLC. Yields improve with slow addition of acyl chlorides and pH control (e.g., K₂CO₃ as base) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves bond lengths/angles of the ethanediamide core and tetrahydroisoquinoline moiety .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities .
Q. What key functional groups influence reactivity and biological interactions?
- Amide bonds : Participate in hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Tetrahydroisoquinoline : Enhances lipophilicity and CNS penetration .
- Thiophene : Stabilizes π-π stacking in receptor binding .
- Methoxy group : Modulates electron density, affecting metabolic stability .
Advanced Research Questions
Q. How can computational methods like DFT guide molecular optimization?
- Geometry Optimization : Use B3LYP/6-31G(d) to predict stable conformers and assess steric clashes in the tetrahydroisoquinoline-thiophene region .
- Electronic Properties : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., electron-withdrawing methoxy group lowers LUMO, enhancing electrophilicity) .
- Docking Studies : Simulate interactions with targets (e.g., opioid receptors) using AutoDock Vina. Focus on the ethanediamide’s carbonyl oxygen forming hydrogen bonds with Ser/Thr residues .
Q. How should researchers address discrepancies in biological activity data across studies?
- Purity Validation : Re-analyze compound batches via HPLC and NMR to rule out degradation (e.g., hydrolysis of amide bonds in aqueous buffers) .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum-free media for cytotoxicity assays) to minimize variability .
- Negative Controls : Compare with structurally similar analogs (e.g., N-(3-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)ethyl]ethanediamide) to isolate the role of the thiophene group .
Q. What strategies improve synthetic yield while minimizing side products?
- Temperature Control : Maintain ≤5°C during acylation to suppress dimerization .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce tetrahydroisoquinoline intermediates selectively .
- Solvent Selection : Use DCM for amidation (low nucleophilicity) and switch to THF for SN2 reactions (high polarity) .
Q. How to design experiments for elucidating the mechanism of action?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or methoxy positions. Test affinity via radioligand binding assays .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify oxidation hotspots (e.g., tetrahydroisoquinoline ring) .
- Kinetic Studies : Measure on/off rates for target binding using surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
